(RS)-4CPG
Description
Historical Context of Glutamate (B1630785) Receptor Antagonism Research
The journey to understand glutamate's function began in the mid-20th century, with the recognition of its potent excitatory effects on neurons. nih.gov For decades, research focused on the ionotropic glutamate receptors, namely the NMDA, AMPA, and kainate receptors, which are ligand-gated ion channels that mediate rapid synaptic responses. nih.gov The development of selective antagonists for these receptors in the 1970s and 1980s was a watershed moment, allowing scientists to dissect their roles in synaptic transmission, plasticity, and excitotoxicity. researchgate.netscispace.com These antagonists became invaluable tools for studying processes like long-term potentiation (LTP), a cellular correlate of learning and memory. researchgate.net However, it became increasingly clear that not all of glutamate's actions could be explained by the activity of iGluRs alone, paving the way for the discovery of a new class of glutamate receptors. researchgate.net
Classification and Subtypes of mGluRs Relevant to (RS)-4-Carboxyphenylglycine Pharmacology
The mGluR family is composed of eight subtypes (mGluR1-8), which are further categorized into three groups based on their sequence homology, pharmacology, and signal transduction pathways. scispace.commedchemexpress.comjneurosci.org
Group I mGluRs include mGluR1 and mGluR5. They are typically located postsynaptically and are coupled to the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). medchemexpress.comjneurosci.org
Group II mGluRs , comprising mGluR2 and mGluR3, are generally found on presynaptic terminals and are negatively coupled to adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. jneurosci.orgphysiology.org
Group III mGluRs include mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II, they are also presynaptically located and inhibit adenylyl cyclase. jneurosci.org
(RS)-4-Carboxyphenylglycine is primarily recognized as a broad-spectrum antagonist, with a notable activity at Group I mGluRs . medchemexpress.comphysiology.org Its ability to block the function of these receptors has been pivotal in elucidating their specific roles in synaptic plasticity and neuronal signaling.
Overview of Phenylglycine Derivatives as Pharmacological Tools
The development of phenylglycine derivatives marked a significant advancement in the study of mGluRs. researchgate.net Prior to their introduction, the field lacked selective antagonists to probe the function of these receptors. jneurosci.org Compounds like (RS)-4-Carboxyphenylglycine and its analogues, such as (RS)-α-methyl-4-carboxyphenylglycine (MCPG), were among the first to show selective antagonist activity at mGluRs, providing researchers with the necessary tools to differentiate their functions from those of iGluRs. researchgate.netnih.gov The systematic modification of the phenylglycine scaffold has since led to the development of more potent and subtype-selective ligands, further refining our understanding of mGluR pharmacology. nih.gov These derivatives have been instrumental in characterizing the roles of different mGluR subtypes in various physiological and pathological processes. jneurosci.orgnih.gov
Rationale for Comprehensive Academic Investigation of (RS)-4-Carboxyphenylglycine
The comprehensive academic investigation of (RS)-4-Carboxyphenylglycine was driven by its pioneering role as a selective mGluR antagonist. Its availability provided the first opportunity for neuroscientists to pharmacologically isolate and study the functions of metabotropic glutamate receptors in the brain. The primary rationales for its in-depth study include:
Elucidating the Role of mGluRs in Synaptic Plasticity: A major focus of investigation was its effect on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. Studies using (RS)-4-Carboxyphenylglycine and its derivatives demonstrated that the induction of certain forms of LTP is dependent on the activation of mGluRs, a landmark finding that expanded our understanding of synaptic plasticity. nih.govmedchemexpress.com
Differentiating mGluR Subtype Functions: As a broad-spectrum antagonist with a preference for Group I mGluRs, (RS)-4-Carboxyphenylglycine, often used in conjunction with more selective compounds, has been crucial in dissecting the specific contributions of different mGluR subtypes to neuronal function.
A Scaffold for Drug Discovery: The phenylglycine structure of (RS)-4-Carboxyphenylglycine served as a foundational chemical scaffold for the development of a wide array of more potent and selective mGluR ligands. Structure-activity relationship studies on this and related compounds have been fundamental to the field of medicinal chemistry focused on mGluR drug discovery. nih.gov
Investigating Pathophysiological Roles of mGluRs: By being able to block mGluR activity, researchers could begin to explore the involvement of these receptors in various neurological and psychiatric conditions, paving the way for the development of novel therapeutic strategies. nih.gov
Research Findings on (RS)-4-Carboxyphenylglycine and Related Compounds
The following tables summarize key research findings related to the antagonist activity of (RS)-4-Carboxyphenylglycine and its derivatives at various metabotropic glutamate receptors.
Table 1: Antagonist Activity of Phenylglycine Derivatives at mGluR Subtypes
| Compound | Target mGluR Subtype(s) | Antagonist Potency (K_B / IC_50) | Reference |
| (RS)-4-Carboxyphenylglycine | Group I mGluRs | - | medchemexpress.com |
| (+)-α-methyl-4-carboxyphenylglycine (M4CPG) | PI-linked mGluRs | K_B = 0.184 ± 0.04 mM | scispace.com |
| (RS)-α-ethyl-4-carboxyphenylglycine (E4CPG) | PI-linked mGluRs | K_B = 0.367 ± 0.2 mM | scispace.com |
| (S)-4-Carboxyphenylglycine ((S)-4CPG) | mGlu1α > mGlu5a | More potent at mGlu1α | nih.gov |
| (S)-α-methyl-4-carboxyphenylglycine ((S)-MCPG) | Group I, II, and III mGluRs | Broad spectrum | nih.gov |
K_B and IC_50 values are measures of antagonist potency, where a lower value indicates higher potency. PI-linked mGluRs primarily refers to Group I mGluRs.
Table 2: Effects of (RS)-4-Carboxyphenylglycine and its Analogue (MCPG) on Long-Term Potentiation (LTP)
| Compound | Experimental Model | Effect on LTP | Reference |
| (RS)-4-Carboxyphenylglycine (500μM) | Mice lacking IP3R1 | Nearly blocked LTP induced by type I mGluR activation | medchemexpress.com |
| (RS)-α-methyl-4-carboxyphenylglycine (MCPG) (0.0208 mg, i.c.v.) | Freely moving rats (dentate gyrus) | Reduced the duration of LTP | nih.gov |
| (RS)-α-methyl-4-carboxyphenylglycine (MCPG) (0.5 mM) | Rat hippocampal slices (CA1) | Did not prevent the induction of LTP | physiology.org |
Note the conflicting findings on the effect of MCPG on LTP induction, which may be due to differences in experimental models and conditions.
Structure
3D Structure
Properties
IUPAC Name |
4-[amino(carboxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMJKPGFERYGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864035 | |
| Record name | 4-[Amino(carboxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Carboxyphenylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7292-81-1 | |
| Record name | α-Amino-4-carboxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Amino(carboxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxyphenylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Structural Derivatization of Rs 4 Carboxyphenylglycine
Established Synthetic Pathways for (RS)-4-Carboxyphenylglycine
Several classical and modern synthetic methods are employed for the preparation of (RS)-4-Carboxyphenylglycine. These include the Strecker and Bucherer-Bergs syntheses, which are foundational in amino acid chemistry, as well as more recent enantioselective approaches to obtain optically pure isomers.
Strecker Reaction Approaches and Variations
The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org The general process involves three main steps: the reaction of an aldehyde with ammonia (B1221849) in the presence of cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com
For the synthesis of (RS)-4-Carboxyphenylglycine, the starting material would be 4-formylbenzoic acid. The reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion. masterorganicchemistry.comwikipedia.org Subsequent hydrolysis of the resulting α-aminonitrile, typically under acidic conditions, yields the racemic (RS)-4-Carboxyphenylglycine. wikipedia.orgmasterorganicchemistry.com
Variations of the Strecker synthesis have been developed to improve yields and to achieve enantioselectivity. masterorganicchemistry.com Asymmetric Strecker reactions can be achieved by using a chiral auxiliary, such as (S)-alpha-phenylethylamine, which leads to the formation of a specific stereoisomer. wikipedia.org Additionally, catalytic asymmetric approaches have been developed to produce enantiomerically enriched amino acids. masterorganicchemistry.com Chemoenzymatic methods that couple the Strecker synthesis with a nitrilase reaction have also been explored for the enantioselective synthesis of phenylglycine derivatives. frontiersin.orgfrontiersin.org
Bucherer-Bergs Synthesis for Substituted Phenylglycine Derivatives
The Bucherer-Bergs reaction provides another route to synthesize hydantoins, which are precursors to amino acids. wikipedia.orgnih.gov This multicomponent reaction involves the treatment of a carbonyl compound (aldehyde or ketone) with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide. wikipedia.orgnih.gov The resulting hydantoin (B18101) can then be hydrolyzed to the corresponding amino acid. nih.gov
In the context of substituted phenylglycine derivatives, a suitably substituted benzaldehyde (B42025) or acetophenone (B1666503) would serve as the starting carbonyl compound. The reaction mechanism involves the initial formation of a cyanohydrin or an imine, which then reacts further with the components in the mixture to form the hydantoin ring. wikipedia.org For instance, the synthesis of (RS)-α-n-Butyl-4-carboxyphenylglycine has been reported using n-butyl(4-carboxyphenyl) ketone under Bucherer-Bergs conditions, followed by hydrolysis. google.com This method is particularly useful for producing α,α-disubstituted amino acids when a ketone is used as the starting material. nih.gov
Enantioselective Synthesis for Stereoisomers
The demand for enantiomerically pure stereoisomers of 4-Carboxyphenylglycine has driven the development of various enantioselective synthetic strategies. d-nb.info These methods are crucial as the biological activity often resides in a single enantiomer.
One approach involves the use of chiral auxiliaries. For example, diastereoselective Strecker synthesis using chiral α-phenylglycinol as an auxiliary has been reported. acs.org Another strategy is the palladium-catalyzed arylation of bis-lactim ethers, which allows for the synthesis of arylglycines with high enantiomeric excess. d-nb.info This method involves coupling a chiral bis-lactim ether with an aryl chloride, followed by hydrolysis to yield the enantioenriched arylglycine. d-nb.info
Furthermore, enzymatic resolutions are employed to separate racemic mixtures. For instance, the enantiomers of α-methyl-4-carboxyphenylglycine have been accessed via a hydantoin route using a variant of preferential crystallization. researchgate.net Chemoenzymatic approaches, which combine chemical synthesis with enzymatic resolution, have also proven effective. For example, the Strecker synthesis can be coupled with a nitrilase-catalyzed hydrolysis to selectively produce one enantiomer of a phenylglycine derivative. frontiersin.orgfrontiersin.org
Synthesis of α-Substituted 4-Carboxyphenylglycine Analogues
Modification of the α-carbon of 4-Carboxyphenylglycine has led to the development of several important analogues with distinct pharmacological profiles. The introduction of alkyl groups such as methyl and ethyl at this position has been a key area of investigation. nih.gov
α-Ethyl Analogues: (RS)-α-Ethyl-4-carboxyphenylglycine ((RS)-ECPG)
(RS)-α-Ethyl-4-carboxyphenylglycine ((RS)-ECPG) is another important analogue where the α-carbon is substituted with an ethyl group. nih.gov The synthesis of (RS)-ECPG has been reported through methods similar to those used for other α-substituted phenylglycines. nih.gov These generally involve the reaction of a ketone precursor, in this case, 4-propionylbenzoic acid, under the conditions of either the Strecker or Bucherer-Bergs synthesis. Studies have shown that alkylation of the α-carbon with an ethyl group can influence the compound's affinity for certain metabotropic glutamate (B1630785) receptor subtypes. nih.gov
| Compound | Starting Material | Key Synthetic Method | Reference(s) |
| (RS)-ECPG | 4-Propionylbenzoic acid | Strecker or Bucherer-Bergs synthesis | nih.gov |
α-Cyclopropyl and Other Bulky Substituents
The introduction of sterically demanding groups at the α-position of the 4-carboxyphenylglycine scaffold has been a key area of synthetic exploration. The synthesis of analogs such as α-cyclopropyl-, α-pentyl-, and α-phenyl-4-carboxyphenylglycine has been reported. nih.gov These syntheses are often carried out in a manner analogous to that of (RS)-α-Ethyl-4-carboxyphenylglycine ((RS)-ECPG). nih.gov
The general synthetic approach often involves multi-step sequences, for instance, starting from α-aryl ketones. An asymmetric Strecker-type synthesis can be employed to construct α-alkylated phenylglycine derivatives. bris.ac.uk This can involve the reaction of an appropriate ketone with a chiral amine, like (R)-phenylglycinol, to form an imine/oxazolidine mixture. Subsequent treatment with a cyanide source, followed by hydrolysis, yields the α-substituted amino acid. bris.ac.uk The resulting products are typically characterized using spectroscopic methods, such as 1H and 13C NMR, and elemental analysis to confirm the proposed structures. nih.gov
Research has shown that incorporating bulky α-substituents significantly influences the properties of the resulting compounds. While short-chain alkyl substitutions tend to retain certain characteristics of the parent molecule, the introduction of bulkier groups like cyclopropyl (B3062369) or phenyl can lead to different selectivity profiles. nih.gov This loss of affinity at certain receptors may be attributed to steric hindrance caused by these large substituents or to changes in the preferred conformation of the phenylglycine molecule. nih.gov
Methodologies for Stereoisomer Separation and Characterization
The resolution of racemic mixtures of chiral compounds like (RS)-4-Carboxyphenylglycine is a critical process, as individual enantiomers often exhibit distinct biological activities. Several methodologies have been successfully applied to separate and characterize these stereoisomers. The primary techniques employed are crystallization and chromatography. rsc.org
Crystallization-based resolution is a widely used, scalable, and cost-effective method. rsc.org
Diastereomeric Salt Formation : A common strategy involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound (a resolving agent). libretexts.orglibretexts.org For a racemic acid like 4-carboxyphenylglycine, an enantiomerically pure chiral base such as brucine, strychnine, or synthetic amines can be used. libretexts.orglibretexts.org This reaction creates a mixture of diastereomeric salts (e.g., (R)-acid·(S)-base and (S)-acid·(S)-base). Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orgcrysforma.com Once separated, the pure enantiomer of the original acid is recovered from its salt. libretexts.org
Preferential Crystallization : This technique is applicable to racemic compounds that form conglomerates, which are mechanical mixtures of crystals of the two separate enantiomers. libretexts.org The process involves creating a supersaturated solution of the racemate and seeding it with crystals of the desired enantiomer, which then crystallizes out preferentially. rsc.org An advanced method known as Auto-Seeded Polythermal Programmed Preferential Crystallization (AS3PC) has been successfully used for the resolution of (RS)-4-Carboxyphenylglycine. rsc.orgnih.gov
Chromatographic methods offer high-resolution separation and are also used for analytical characterization to determine enantiomeric purity. rsc.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a powerful tool for both separating enantiomers and determining the enantiomeric excess of a sample. crysforma.com This can be done directly, using a chiral stationary phase, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.net
Capillary Electrophoresis (CE) : CE is another effective technique for chiral separations, noted for its high resolution and low sample consumption. researchgate.net The separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. researchgate.net
Characterization of the separated enantiomers is crucial to confirm their identity and purity. Standard methods include:
NMR Spectroscopy : 1H and 13C NMR spectra are used to confirm the chemical structure of the isolated compounds. nih.gov
Elemental Analysis : This technique verifies the empirical formula of the synthesized or separated compound. nih.gov
Single-Crystal X-ray Diffraction : When suitable crystals can be obtained, this method provides unambiguous determination of the absolute configuration (R or S) of a chiral center. crysforma.com
Table 1: Methodologies for Stereoisomer Separation
| Methodology | Principle | Resolving Agent/Selector Example | Application Note |
|---|---|---|---|
| Diastereomeric Salt Formation | Reaction of a racemate with a chiral resolving agent to form separable diastereomers. libretexts.orglibretexts.org | Chiral amines (e.g., brucine, 1-phenylethanamine) for resolving racemic acids. libretexts.org | A widely applicable, industrial-scale method based on differing solubilities of the diastereomeric salts. rsc.orgcrysforma.com |
| Preferential Crystallization | Seeding a supersaturated racemic solution with crystals of one enantiomer to induce its selective crystallization. rsc.org | Seed crystals of the desired pure enantiomer. | Effective for conglomerate-forming systems; AS3PC is an advanced application for 4-carboxyphenylglycine. rsc.orgnih.gov |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase or as diastereomeric derivatives on an achiral phase. crysforma.comresearchgate.net | Chiral Stationary Phases (CSPs) or chiral derivatizing agents. researchgate.net | Used for both preparative separation and analytical determination of enantiomeric excess. crysforma.com |
| Chiral Capillary Electrophoresis | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte. researchgate.net | Cyclodextrins, antibiotics, chiral surfactants. researchgate.net | High-resolution analytical technique with low sample consumption. researchgate.net |
Pharmacological Characterization of Rs 4 Carboxyphenylglycine and Its Derivatives
Receptor Binding and Selectivity Profiles
(RS)-4-Carboxyphenylglycine (4-CPG) and its derivatives are pivotal pharmacological tools for investigating the function of metabotropic glutamate (B1630785) receptors (mGluRs). These compounds, belonging to the phenylglycine class, have demonstrated significant activity as antagonists at specific mGluR subtypes, allowing for the fine dissection of their roles in the central nervous system.
(RS)-4-Carboxyphenylglycine and its analogues, such as (S)-4-Carboxyphenylglycine ((S)-4-CPG) and (RS)-α-Methyl-4-carboxyphenylglycine (MCPG), function as competitive antagonists at Group I metabotropic glutamate receptors, which include the mGlu1 and mGlu5 subtypes. tocris.comnih.gov This antagonistic action has been demonstrated in studies where these compounds effectively block phosphoinositide hydrolysis stimulated by the Group I and II mGluR agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate (ACPD) in rat cerebral cortical slices. nih.gov The competitive nature of this antagonism is evidenced by the parallel rightward shift they cause in the dose-response curves of agonists, without a reduction in the maximal response, a hallmark of competitive receptor blockade. nih.gov
These phenylglycine derivatives are foundational compounds from which more potent and selective antagonists for Group I mGluRs have been developed. nih.gov
Within Group I, notable selectivity for mGlu1α over mGlu5a has been observed with certain 4-CPG derivatives. nih.gov Specifically, (S)-4-CPG and its α-methyl derivative, (S)-MCPG, have been shown to be more potent antagonists at mGlu1 receptors than at mGlu5 receptors. nih.govnih.gov This selectivity suggests that the ligand-binding domains of the mGlu1α and mGlu5a receptors possess different steric and conformational requirements for antagonist binding. nih.gov
Studies in Chinese Hamster Ovary (CHO) cells expressing either human mGluR1α or mGluR5a have quantified this selectivity. The potency of (S)-4-CPG was found to be significantly higher at mGluR1α compared to mGluR5a. nih.gov The antagonist potency of these derivatives is influenced by the substitution at the α-carbon. Small aliphatic groups, such as a methyl group, tend to maintain or increase affinity and selectivity for the mGlu1α receptor, while longer-chain or bulkier substitutions can lead to a loss of affinity at mGlu1α receptors. nih.gov
Table 1: Antagonist Potency (IC₅₀) of Phenylglycine Derivatives at Human mGluR1α and mGluR5a
| Compound | Receptor | IC₅₀ Range (µM) for Quisqualate-Induced PI Hydrolysis |
|---|---|---|
| (S)-4-Carboxyphenylglycine (4CPG) | mGluR1α | 4 - 72 |
| mGluR5a | 150 - 156 | |
| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1α | 29 - 100 |
| mGluR5a | 115 - 210 | |
| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR1α | 19 - 50 |
| mGluR5a | 53 - 280 |
Data sourced from studies on quisqualate-induced phosphoinositide hydrolysis. nih.gov
A complex pharmacological phenomenon known as agonist-dependent antagonism has been documented for phenylglycine derivatives at mGlu5a receptors. nih.gov This means the observed potency of the antagonist can vary depending on the specific agonist used to activate the receptor. nih.gov
For instance, the ability of (S)-4-CPG to inhibit mGlu5a receptor function is different when the receptor is stimulated by L-glutamate compared to when it is stimulated by (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG). nih.gov In one study, (S)-4-CPG was a more effective antagonist of calcium release evoked by (S)-3,5-DHPG than that evoked by L-glutamate. nih.gov This suggests that the conformation of the receptor's binding pocket may differ when occupied by different agonists, thereby altering its affinity for the antagonist. nih.gov
Table 2: Agonist-Dependent Inhibition by (S)-4-CPG at mGlu5a Receptors
| Agonist | (S)-4-CPG Inhibition of Control Response (%) |
|---|---|
| L-Glutamate | 28% |
| (S)-3,5-DHPG | 65% |
Data reflects inhibition of agonist-evoked Ca²⁺ release in CHO cells expressing mGlu5a receptors. nih.gov
While the primary activity of (RS)-4-Carboxyphenylglycine and its close derivatives is antagonism at Group I mGluRs, they are not entirely devoid of effects on other mGluR groups. Some studies have characterized (S)-4-Carboxyphenylglycine as a weak agonist at Group II mGluRs (mGlu2 and mGlu3). tocris.com The derivative (RS)-MCPG is considered a non-selective antagonist of both Group I and Group II metabotropic glutamate receptors. tocris.com
Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors are generally involved in presynaptic inhibition by negatively coupling to adenylyl cyclase. wikipedia.org The pharmacology of phenylglycine derivatives at these receptors is less potent and more varied. For example, while some antagonists show selectivity for Group II or Group III, compounds like LY341495 can block Group II receptors at low nanomolar concentrations and Group III receptors in the high nanomolar to micromolar range, demonstrating the chemical scaffold's broad activity spectrum. guidetopharmacology.org
A critical aspect of the pharmacological profile of (RS)-4-Carboxyphenylglycine is its selectivity for metabotropic glutamate receptors over ionotropic glutamate receptors (iGluRs). nih.gov iGluRs, which include the NMDA, AMPA, and Kainate receptor families, are fundamentally different from mGluRs; they are ligand-gated ion channels that mediate fast synaptic transmission. sandiego.eduresearchgate.netmsu.edu
Studies have demonstrated that phenylglycine derivatives like (S)-4-CPG and (RS)-MCPG selectively antagonize mGluR-mediated events without affecting the depolarization or excitation induced by direct activation of NMDA or AMPA receptors. nih.gov For example, these compounds were shown to selectively antagonize ACPD-induced depolarization in neonatal rat spinal motoneurons while having no effect on responses to NMDA or AMPA. nih.gov This selectivity is crucial as it allows researchers to isolate and study the specific contributions of metabotropic receptor signaling in the brain, distinct from the rapid excitatory signaling mediated by ionotropic receptors. tocris.comnih.gov
Competitive Antagonism at Group I mGluRs (mGlu1 and mGlu5)
Signal Transduction Pathway Modulation
As antagonists of Group I mGluRs, (RS)-4-Carboxyphenylglycine and its derivatives directly modulate the signal transduction pathways associated with these receptors. Group I mGluRs (mGlu1 and mGlu5) are coupled to the Gq/G11 family of G-proteins. guidetopharmacology.org
Upon activation by an agonist like glutamate, these receptors initiate a well-defined signaling cascade:
G-Protein Activation : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/G11 protein.
Phospholipase C (PLC) Stimulation : The activated Gαq subunit stimulates the enzyme phospholipase C-beta (PLCβ).
Second Messenger Production : PLCβ then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).
Downstream Effects : This hydrolysis generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the cell membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
By competitively binding to the glutamate recognition site on mGlu1 and mGlu5 receptors, (RS)-4-Carboxyphenylglycine prevents this entire cascade from being initiated by an agonist. nih.gov This blockade of Gq/G11-mediated signaling prevents the subsequent generation of IP3 and DAG, thereby inhibiting the mobilization of intracellular calcium and the activation of PKC. nih.gov
Inhibition of Phosphoinositide Hydrolysis (PI)
(RS)-4-Carboxyphenylglycine and its derivatives are well-characterized as competitive antagonists at Group I metabotropic glutamate receptors (mGlu1 and mGlu5), which are linked to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphoinositides. This signaling cascade leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.
Studies have demonstrated that phenylglycine derivatives, including (S)-4-Carboxyphenylglycine and (RS)-α-methyl-4-carboxyphenylglycine, competitively antagonize the phosphoinositide hydrolysis stimulated by the mGluR agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate (ACPD) in rat cerebral cortical slices nih.gov. The antagonist properties of α-substituted analogues of 4-CPG have been investigated at recombinant mGlu1α and mGlu5a receptors expressed in Chinese hamster ovary (CHO) cells nih.govnih.gov. For instance, (DL)-4-carboxy-3-hydroxyphenylglycine was shown to inhibit glutamate-stimulated phosphoinositide hydrolysis in a competitive manner in cells expressing the mGluR1α subtype, with a KB value of 29 μM nih.gov. This inhibitory action on the PI hydrolysis pathway is a hallmark of the antagonist activity of 4-CPG derivatives at Group I mGluRs.
Modulation of Cyclic AMP Accumulation
The interaction of 4-Carboxyphenylglycine and its analogues with Group II (mGlu2, mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8) mGlu receptors, which are negatively coupled to adenylyl cyclase, results in the modulation of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. The canonical cAMP pathway involves the activation of adenylyl cyclase by Gs alpha subunits of G-proteins, leading to the conversion of ATP to cAMP wikipedia.orgyoutube.com.
The effects of 4-CPG derivatives on this pathway can be complex, exhibiting agonist or antagonist activity depending on the receptor subtype. For example, in CHO cells expressing the mGlu2 receptor, (S)-4-Carboxyphenylglycine and (S)-4-carboxy-3-hydroxyphenylglycine act as agonists, inhibiting forskolin-stimulated cAMP accumulation nih.gov. In contrast, (RS)-α-methyl-4-carboxyphenylglycine functions as an antagonist of the glutamate response in these same cells nih.gov. Phenylglycine derivatives have been examined for their ability to antagonize the inhibition of cAMP accumulation by Group II mGluR agonists like L-CCG-I nih.gov. These findings indicate that compounds derived from 4-CPG can discriminate between different groups of mGlu receptors, thereby modulating cAMP signaling in a subtype-specific manner nih.govnih.gov. This modulation can, in turn, influence the activity of cAMP-dependent protein kinase (PKA) and downstream cellular processes nih.gov.
Influence on Intracellular Calcium Mobilization
The antagonism of Group I mGlu receptors by (RS)-4-Carboxyphenylglycine and its derivatives directly impacts intracellular calcium (Ca²⁺) mobilization nih.govnih.gov. As mentioned, Group I mGluRs are coupled to phosphoinositide turnover, which generates IP₃ nih.gov. IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm kegg.jpgenome.jp. This transient increase in intracellular Ca²⁺ concentration is a critical signaling event that regulates a multitude of cellular functions.
By blocking the activation of mGlu1 and mGlu5 receptors, 4-CPG analogues prevent this cascade of events. Research has shown that these compounds effectively antagonize L-glutamate-induced Ca²⁺ release in cells expressing mGlu1α and mGlu5a receptors nih.govnih.gov. The fine-tuning of this calcium signaling is crucial for normal cellular function, and its modulation by antagonists like 4-CPG derivatives highlights their potential as pharmacological tools to study these pathways nih.gov. The ability of these compounds to influence Ca²⁺ oscillations, a key feature of astrocytic calcium signaling, further underscores their regulatory role in glial cell biology nih.govmdpi.com.
Structure-Activity Relationship (SAR) Studies of 4-Carboxyphenylglycine Analogues
Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of 4-Carboxyphenylglycine analogues influences their potency and selectivity at different mGlu receptor subtypes. These studies have revealed that modifications to the α-carbon, the phenyl ring, and the carboxyl groups can dramatically alter the pharmacological profile of these compounds, leading to the development of more selective antagonists nih.govnih.govnih.govnih.gov.
Impact of α-Carbon Substitutions on Affinity and Selectivity
Substitution at the α-carbon of the 4-carboxyphenylglycine scaffold has a profound and differential impact on the affinity for mGlu1α and mGlu5a receptors nih.gov.
Alkylation of the α-carbon with a small methyl group, as in (S)-α-methyl-4-carboxyphenylglycine ((S)-MCPG), increases the antagonist affinity at both mGlu1α and mGlu5a receptors compared to the parent compound, (S)-4-CPG nih.gov. However, further increasing the length of the alkyl chain results in a progressive, chain-length-dependent decrease in affinity at the mGlu1α receptor. In contrast, this loss of affinity is not observed at the mGlu5a receptor, where ethyl and pentyl substitutions produce effects similar to methylation nih.gov. This suggests that the ligand-binding pocket of the mGlu1α receptor has stricter steric requirements, favoring small aliphatic groups at the α-position for effective antagonism nih.govnih.gov.
Conversely, introducing bulkier, cyclic groups at the α-carbon, such as a cyclopropyl (B3062369) or phenyl group, reduces the ability of the analogues to antagonize mGlu1α receptor function while enhancing their effectiveness at the mGlu5a receptor nih.gov. This indicates that bulky substituents at the α-position can shift the selectivity towards the mGlu5a subtype nih.govnih.gov. These findings demonstrate that the steric and conformational properties of the α-carbon substituent are critical determinants of both potency and selectivity for Group I mGlu receptor antagonists.
| Compound | α-Carbon Substituent | Antagonist Affinity (KB) at mGlu1α (μM) | Antagonist Affinity (KB) at mGlu5a (μM) | Selectivity Profile |
|---|---|---|---|---|
| (S)-4-CPG | -H | 148 ± 32 | > 1000 | mGlu1α selective |
| (S)-MCPG | -Methyl | 27 ± 4 | 155 ± 18 | mGlu1α selective |
| (RS)-ECPG | -Ethyl | 58 ± 10 | 141 ± 13 | Slight mGlu1α preference |
| (S)-PeCPG | -Pentyl | 162 ± 20 | 166 ± 12 | Non-selective |
| α-Cyclopropyl-4-CPG | -Cyclopropyl | 234 ± 35 | 100 ± 11 | mGlu5a selective |
Data derived from studies on recombinant mGlu receptors expressed in CHO cells. KB values represent the concentration of antagonist required to shift the agonist dose-response curve by a factor of two. nih.gov
Role of Carboxyl and Phenyl Moieties in Receptor Interaction
The carboxyl groups and the phenyl ring are fundamental components of the 4-carboxyphenylglycine pharmacophore, playing essential roles in receptor binding and activation. The glycine (B1666218) backbone, with its α-amino and α-carboxyl groups, mimics the endogenous ligand glutamate, allowing it to dock into the receptor's binding site h1.co. The terminal carboxyl group on the phenyl ring provides an additional acidic moiety that is crucial for interaction with basic amino acid residues within the ligand-binding domain.
Most of the active phenylglycine derivatives targeting Group I mGlu receptors possess either carboxyl or hydroxyl substituents on the phenyl ring nih.gov. For example, the addition of a hydroxyl group at the 3-position of the phenyl ring, as seen in (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), creates a compound that is a partial agonist at mGlu5 receptors but an antagonist at mGlu1 receptors nih.gov. This highlights the importance of the substitution pattern on the phenyl ring for determining the functional activity and selectivity of these ligands. The phenyl ring itself provides a rigid scaffold that correctly orients the crucial carboxyl groups for optimal interaction with the receptor. The binding process is thought to initiate with the docking of the α-carboxylate moiety, followed by interactions involving the second carboxyl group, which helps to stabilize the ligand-receptor complex h1.co.
Neurobiological Effects and Mechanisms of Action
Effects on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. (RS)-4-Carboxyphenylglycine has been shown to exert significant influence over two primary forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD).
Inhibition of Long-Term Potentiation (LTP) Induction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. Research has demonstrated that (RS)-4-Carboxyphenylglycine can inhibit the induction of LTP in a concentration-dependent manner. Studies in the dentate gyrus of freely moving rats have shown that administration of this compound prior to the induction of LTP can prevent its establishment. While lower concentrations may only affect the later phases of LTP, higher concentrations can completely block its induction. This inhibitory effect is believed to be mediated through its antagonism of metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for the full expression of LTP. Specifically, the compound has been found to prevent the tetanus-induced increase in the sensitivity of postsynaptic AMPA receptors, a key mechanism in the maintenance of LTP.
| Experimental Model | Brain Region | Effect of (RS)-4-Carboxyphenylglycine on LTP |
| Freely moving rats | Dentate Gyrus | Concentration-dependent inhibition of LTP induction |
| Hippocampal slices | CA1 Region | Prevention of the increase in postsynaptic AMPA sensitivity |
Role in Long-Term Depression (LTD)
Long-term depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission. (RS)-4-Carboxyphenylglycine has also been implicated in the modulation of LTD. As an antagonist of group I and II metabotropic glutamate receptors, it can block the induction of mGluR-dependent LTD in the CA1 region of the hippocampus. This form of LTD is independent of NMDA receptor activation and is triggered by the activation of mGluRs. The ability of (RS)-4-Carboxyphenylglycine to prevent this type of synaptic weakening underscores the critical role of metabotropic glutamate receptors in bidirectional synaptic plasticity.
Modulation of Neurotransmitter Release
The release of neurotransmitters at the synapse is a tightly regulated process that can be modulated by various factors, including the activation of presynaptic receptors. (RS)-4-Carboxyphenylglycine, by acting on metabotropic glutamate receptors, can influence the release of key neurotransmitters. As an antagonist, it can block the effects of mGluR activation on neurotransmitter release. For instance, presynaptic mGluRs are known to modulate the release of both glutamate and GABA. By antagonizing these receptors, (RS)-4-Carboxyphenylglycine can indirectly alter the synaptic concentrations of these neurotransmitters, thereby affecting synaptic transmission and plasticity.
Mechanisms of Action in Specific Brain Regions
The hippocampus, a brain structure critical for learning and memory, is a key site of action for (RS)-4-Carboxyphenylglycine. Its effects are particularly well-studied in the dentate gyrus and the CA1 region.
Hippocampus: Dentate Gyrus and CA1 Region
In the dentate gyrus, as previously mentioned, (RS)-4-Carboxyphenylglycine has been shown to inhibit the induction of LTP at the perforant path synapses. This effect highlights the importance of mGluRs in synaptic plasticity within this hippocampal subfield. In the CA1 region, this compound has been instrumental in dissecting the mechanisms of both LTP and LTD. It has been demonstrated to block the induction of mGluR-dependent LTD and to prevent the increase in postsynaptic AMPA receptor sensitivity associated with LTP. These findings indicate that metabotropic glutamate receptors in both the dentate gyrus and the CA1 region are critical targets for the actions of (RS)-4-Carboxyphenylglycine, through which it exerts its modulatory effects on synaptic plasticity and neuronal function.
| Hippocampal Subregion | Key Effect of (RS)-4-Carboxyphenylglycine |
| Dentate Gyrus | Inhibition of Long-Term Potentiation (LTP) induction |
| CA1 Region | Blockade of mGluR-dependent Long-Term Depression (LTD) and prevention of increased AMPA receptor sensitivity during LTP |
Amygdala
(RS)-4-Carboxyphenylglycine and its derivatives, such as (+)-α-methyl-4-carboxyphenylglycine (MCPG), have been shown to influence neuronal activity in the amygdala, a brain region critical for processing emotions. Research indicates that MCPG can modulate excitatory neurotransmission. Specifically, superfusion of MCPG has been found to significantly reduce the amplitude of evoked excitatory postsynaptic potentials (EPSPs) in the basolateral amygdala (BLA) nih.gov. This effect is believed to be due to an agonist action at a presynaptic metabotropic glutamate receptor (mGluR) 'autoreceptor' nih.gov.
Further studies have explored the role of mGluR antagonists in the context of neuronal hyperexcitability, such as that seen in epilepsy models. In amygdala-kindled rats, agonist-induced bursting activity in BLA neurons was inhibited by the mGluR1 antagonist (+)-α-methyl-4-carboxyphenylglycine physiology.org. This suggests that group I mGluRs may facilitate epileptiform bursting in this region physiology.org.
The glutamatergic system in the amygdala is also integral to memory processes related to emotionally motivated learning nih.govresearchgate.net. The infusion of MCPG into the basolateral complex of the amygdala has been demonstrated to impair the retention of an inhibitory avoidance task in rats nih.govresearchgate.net. This finding underscores the importance of metabotropic glutamate receptors in the amygdala for memory consolidation of emotionally significant events nih.govresearchgate.net.
| Compound | Model System | Brain Region | Effect | Proposed Mechanism |
| (+)-α-methyl-4-carboxyphenylglycine (MCPG) | Rat brain slices | Basolateral Amygdala (BLA) | Reduced amplitude of evoked excitatory postsynaptic potentials (EPSPs) | Agonist action at presynaptic mGluR 'autoreceptors' nih.gov |
| (+)-α-methyl-4-carboxyphenylglycine (MCPG) | Amygdala-kindled rats | Basolateral Amygdala (BLA) | Inhibition of agonist-induced bursting | Antagonism of mGluR1 receptors physiology.org |
| (+/-)-alpha-methyl-4-carboxyphenylglycine (MCPG) | Rats | Basolateral Amygdala (BLA) | Impaired retention of inhibitory avoidance task | Antagonism of metabotropic glutamate receptors nih.govresearchgate.net |
Cochlear Nucleus
In the auditory pathway, metabotropic glutamate receptors play a significant role in modulating the processing of sound information. Studies conducted in the cochlear nuclear complex of anesthetized cats and gerbils have shown that the administration of mGluR agonists can lead to a gradual increase in both spontaneous and sound-evoked discharge rates nih.gov.
The effects of these agonists were diminished by the subsequent administration of the mGluR antagonist, (+)-alpha-methyl-4-carboxyphenylglycine, indicating a selective action at metabotropic receptors nih.govresearchgate.net. This suggests that mGluR activation has a profound influence on the gain of primary afferent driven activity in the caudal cochlear nucleus nih.gov. Interestingly, after the discontinuation of the mGluR agonist, a significant portion of neurons exhibited a chronic depression of sound-evoked discharge rates, a phenomenon reminiscent of long-term depression nih.gov. A smaller percentage of neurons showed a long-lasting enhancement of the sound-evoked response nih.gov.
| Compound | Model System | Brain Region | Effect on Sound-Evoked Discharge Rate | Implication |
| (+)-alpha-methyl-4-carboxyphenylglycine | Anesthetized cats and gerbils | Cochlear Nuclear Complex | Diminished the efficacy of mGluR agonists | Selective action at metabotropic recognition sites nih.govresearchgate.net |
| mGluR agonists (followed by antagonist) | Anesthetized cats and gerbils | Cochlear Nuclear Complex | Chronic depression in ~50% of neurons; long-lasting enhancement in ~30% of neurons | mGluR activation profoundly influences the gain of primary afferent driven activity nih.gov |
Vestibular Organs
Research into the vestibular system has also highlighted the role of metabotropic glutamate receptors in modulating afferent neurotransmission. In studies using the frog semicircular canal, the Group I mGluR antagonist (S)-4-carboxyphenylglycine (CPG) was found to block the facilitatory effect of the mGluR agonist ACPD on afferent firing rates nih.govresearchgate.net. However, CPG by itself did not affect the resting firing rates of ampullar afferents, suggesting that these mGluRs may be more involved in evoked rather than resting activity nih.govresearchgate.net.
Further investigations in the frog vestibular nerve showed that (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG) led to a concentration-dependent decrease of both resting activity and ACPD-induced responses nih.gov. This indicates that activation of mGluRs can potentiate responses of ionotropic glutamate receptors through a postsynaptic interaction nih.gov.
| Compound | Model System | Location | Effect | Proposed Mechanism |
| (S)-4-carboxyphenylglycine (CPG) | Frog semicircular canal | Ampullar afferents | Blocked agonist-induced increase in firing rate; no effect on resting firing rate | Antagonism of Group I mGluRs involved in evoked activity nih.govresearchgate.net |
| (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG) | Frog vestibular nerve | Vestibular afferents | Concentration-dependent decrease of resting and agonist-induced activity | Modulation of postsynaptic effects on vestibular afferents nih.gov |
Research Applications and Methodologies
In Vitro and In Vivo Pharmacological Probes
(RS)-4-Carboxyphenylglycine and its analogs, such as (RS)-α-methyl-4-carboxyphenylglycine (MCPG), serve as critical pharmacological probes to investigate the physiological roles of metabotropic glutamate (B1630785) receptors (mGluRs). In vivo studies have demonstrated the ability of MCPG to block spatial learning in rats, a finding that correlates with its capacity to inhibit long-term potentiation (LTP) in the dentate gyrus. nih.gov This suggests a significant role for mGluRs in the mechanisms underlying both synaptic plasticity and learning.
In vitro preparations, such as rat cerebral cortical slices, have been instrumental in elucidating the antagonistic properties of these compounds. For instance, (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine have been shown to competitively antagonize the phosphoinositide hydrolysis stimulated by the mGluR agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate (ACPD). waters.com These in vitro models allow for a more direct examination of the biochemical pathways modulated by mGluR activation and its blockade by antagonists like (RS)-4-Carboxyphenylglycine.
Use in Cell Culture Systems (e.g., CHO cells) for Receptor Characterization
Chinese Hamster Ovary (CHO) cells are a widely used in vitro system for the stable expression of specific receptor subtypes, providing a controlled environment for detailed pharmacological characterization. Researchers have utilized CHO cells expressing group I mGluRs (mGlu1α and mGlu5a) to investigate the antagonist properties of various α-substituted derivatives of 4-carboxyphenylglycine (4-CPG). nih.gov
These studies have revealed subtleties in the pharmacology of these compounds. For example, while both (S)-4-CPG and (S)-MCPG were identified as selective mGlu1α receptor antagonists, the introduction of longer chain α-carbon substitutions led to a decrease in antagonist affinity at mGlu1α receptors but not at mGlu5a receptors. This indicates that the steric requirements for antagonist binding differ between these two closely related receptor subtypes. Such cell-based assays are crucial for screening new compounds and refining the structure-activity relationships of mGluR ligands. Three carboxyphenylglycine derivatives were examined for their activity on glutamate metabotropic receptors negatively linked to adenylate cyclase using CHO cells stably expressing mGlu2 and mGlu4. nih.gov
Application in Electrophysiological Studies (e.g., Patch-Clamp, Field Potential Recordings)
Electrophysiological techniques are fundamental to understanding how neuromodulators and their antagonists affect synaptic transmission and neuronal excitability. (RS)-4-Carboxyphenylglycine and its derivatives have been extensively used in such studies.
Field potential recordings in hippocampal slices have been a cornerstone of research into synaptic plasticity. Studies have shown that MCPG can prevent the induction of LTP of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus. nih.gov Furthermore, both extracellular field potential and whole-cell voltage-clamp recordings have been employed to demonstrate that MCPG can prevent high-frequency stimulation-induced long-term depression (LTD) in the striatum. nih.gov These findings underscore the involvement of mGluRs in both LTP and LTD, key cellular models of learning and memory.
In neonatal rat spinal motoneurons and thalamic neurons, phenylglycine derivatives have been shown to selectively antagonize ACPD-induced depolarization without affecting responses to NMDA or AMPA, highlighting their selectivity for metabotropic versus ionotropic glutamate receptors. waters.com
Behavioral Neuroscience Research Applications
The translation of in vitro and electrophysiological findings to behavioral outcomes is a critical step in neuroscience research. (RS)-4-Carboxyphenylglycine and its analogs have been utilized in various behavioral paradigms to probe the role of mGluRs in cognition and disease.
The involvement of mGluRs in learning and memory has been a significant area of investigation. As mentioned earlier, intracerebroventricular injection of MCPG has been shown to impair spatial learning in a Y-maze task in rats. nih.gov Specifically, animals treated with MCPG before training showed impaired retention of the task 24 hours later, suggesting a role for mGluRs in the consolidation of spatial memory. nih.gov
The dysregulation of glutamatergic signaling is implicated in numerous neurological disorders, including epilepsy. Consequently, mGluR antagonists have been investigated for their potential anticonvulsant and neuroprotective effects. In models of epilepsy, antagonists of group I mGluRs have shown protective effects. researchgate.net For instance, studies in the amygdala, a brain region critical for seizure generation, have explored the effects of phenylglycine derivatives on epileptiform bursting activity. researchgate.net
The concept of neuroprotection by modulating mGluR activity is an active area of research. Generally, antagonist activity at group I mGluRs is considered to be neuroprotective. researchgate.net While direct studies with (RS)-4-Carboxyphenylglycine in specific neuroprotection models are less common, the broader class of mGluR ligands is being extensively studied for their potential to mitigate neuronal damage in various injury and disease models. researchgate.net
Analytical Techniques for Detection and Quantification in Biological Samples
The accurate detection and quantification of (RS)-4-Carboxyphenylglycine and its metabolites in biological samples such as plasma, urine, or brain tissue are essential for pharmacokinetic and pharmacodynamic studies. Due to its structural similarity to endogenous amino acids, sophisticated analytical methods are required to achieve the necessary specificity and sensitivity.
The primary techniques employed for the quantification of small molecule drugs and amino acid analogs in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and robust method for quantifying small molecules in complex biological fluids. thermofisher.comjfda-online.com The methodology typically involves:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. thermofisher.com
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is often used for the separation of small polar molecules. nih.govnih.gov
Mass Spectrometric Detection: The separated analyte is then ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification. jfda-online.com
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis of polar compounds like amino acids and their derivatives, a derivatization step is often necessary to increase their volatility and thermal stability. researchgate.net This process involves chemically modifying the analyte. Common derivatization reagents include silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide) or acylating agents. Following derivatization, the sample is analyzed by GC-MS, which separates the compounds based on their boiling points and provides mass spectra for identification and quantification.
While a specific, standardized protocol for (RS)-4-Carboxyphenylglycine is not widely published, the principles outlined in the methodologies for other amino acid analogs would be directly applicable. The development of such an assay would require optimization of the extraction procedure, chromatographic conditions, and mass spectrometric parameters to ensure accuracy, precision, and reliability.
HPLC-based Methods
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique in the study of (RS)-4-Carboxyphenylglycine (4-CPG) and its derivatives. Its primary application is in the determination of purity for commercially available batches of these compounds. Manufacturers often report a purity of ≥98% or ≥99% as determined by HPLC, ensuring the quality and reliability of the compound for research purposes. tocris.comtocris.comtocris.com
In research settings, HPLC is employed to separate and analyze phenylglycine derivatives. nih.gov This is particularly important for distinguishing between the racemic mixture (RS)-4-Carboxyphenylglycine and its individual stereoisomers, (S)-4-Carboxyphenylglycine and (R)-4-Carboxyphenylglycine, as the biological activity often resides in one specific enantiomer. The technique allows for the precise quantification and characterization of these compounds in various experimental contexts.
For instance, studies investigating the antagonist properties of different α-substituted phenylglycine analogues rely on HPLC to confirm the identity and purity of the synthesized compounds before biological evaluation. This ensures that the observed pharmacological effects can be confidently attributed to the specific molecule under investigation.
Table 1: Purity of Phenylglycine Derivatives Determined by HPLC
| Compound Name | Reported Purity |
|---|---|
| (RS)-4-Carboxyphenylglycine | ≥99% |
| (S)-4-Carboxyphenylglycine | ≥98% |
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for characterizing the interaction of (RS)-4-Carboxyphenylglycine and its analogues with their target receptors, primarily metabotropic glutamate receptors (mGluRs). These assays are considered a gold standard for measuring the affinity of a ligand for a receptor due to their sensitivity and robustness. giffordbioscience.com
The general principle involves incubating a radiolabeled ligand (a molecule with a radioactive isotope) with a preparation of membranes or cells containing the receptor of interest. The amount of radioactivity bound to the receptors is then measured. Competitive binding assays are commonly used to determine the affinity of an unlabeled compound, such as a 4-CPG derivative. In these experiments, various concentrations of the unlabeled test compound are used to compete with a fixed concentration of a radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ).
An example of this application is the use of [³H]Quisqualate binding to the metabotropic glutamate receptor subtype 1 (mGluR1). Studies have shown that antagonists like (S)-α-methyl-4-carboxyphenylglycine (S-MCPG) can displace the binding of [³H]Quisqualate, demonstrating their interaction with the receptor's binding site. nih.gov Conversely, its stereoisomer, (R)-α-methyl-4-carboxyphenylglycine, does not inhibit this binding, highlighting the stereoselectivity of the receptor interaction. nih.gov
Table 2: Key Concepts in Radioligand Binding Assays
| Term | Definition |
|---|---|
| Radioligand | A radioactively labeled drug used to measure binding to a receptor. |
| Competitive Binding | An assay where an unlabeled drug competes with a radioligand for receptor binding sites. |
| Kᵢ (Inhibition Constant) | A measure of the binding affinity of a ligand for a receptor. |
| Bₘₐₓ (Maximum Binding Capacity) | The total number of receptors in a given preparation. |
Computational Chemistry and Molecular Modeling Approaches
Ligand-Receptor Docking Simulations
Ligand-receptor docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). nih.govresearchgate.net This technique is instrumental in understanding the molecular basis of action for compounds like (RS)-4-Carboxyphenylglycine and its derivatives at glutamate receptors.
The process involves generating numerous possible conformations of the ligand within the binding site of the receptor, which is often a three-dimensional protein structure obtained from methods like X-ray crystallography. nih.gov A "scoring function" is then used to evaluate the energetic favorability of each conformation, with lower scores typically indicating a more stable interaction. researchgate.net
Docking simulations have provided critical insights into how antagonists based on the 4-carboxyphenylglycine scaffold interact with metabotropic glutamate receptors. For example, crystallographic and modeling studies of the mGluR1 ligand-binding region complexed with the antagonist (S)-α-methyl-4-carboxyphenylglycine (S-MCPG) revealed how the antagonist wedges the receptor protomer into an inactive, open conformation. nih.gov These simulations can explain the observed stereoselectivity of the receptors. While a molecule like (R)-MCPG can be placed into the binding site without steric clashes, it is unable to form the same crucial polar interactions as the active (S)-MCPG enantiomer, resulting in an unstable complex. nih.gov
While powerful, molecular docking has limitations. The accuracy of the prediction can be affected by the flexibility of the protein receptor, which is often treated as rigid or semi-flexible in standard docking protocols. nih.govnih.gov More advanced techniques, such as molecular dynamics (MD) simulations, are sometimes used in conjunction with docking to provide a more accurate prediction of binding affinities. rsc.org
Pharmacophore Modeling
Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. A pharmacophore represents the key steric and electronic features, such as hydrogen bond donors/acceptors, hydrophobic regions, and positive/negative ionizable groups. frontiersin.org
This methodology is highly relevant to the study of (RS)-4-Carboxyphenylglycine and its analogues. By analyzing a set of known active and inactive molecules, a pharmacophore model can be generated that defines the ideal spatial arrangement of functional groups required for antagonism at a particular mGlu receptor subtype.
For instance, a pharmacophore model for a group I mGluR antagonist might include:
A negatively ionizable feature corresponding to the α-carboxyl group.
Another negatively ionizable feature for the phenyl-carboxyl group.
A positively ionizable feature for the α-amino group.
A hydrophobic/aromatic feature representing the phenyl ring.
Once developed, this model can be used as a 3D query to screen large virtual libraries of compounds to identify new potential ligands with a high probability of being active. This approach accelerates the discovery of novel and more selective mGluR antagonists based on the 4-carboxyphenylglycine scaffold. nih.gov The models derived from these studies help explain why certain substitutions on the parent molecule, such as adding larger alkyl groups at the α-position, can lead to a loss of antagonist affinity at specific receptor subtypes. nih.gov
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| (RS)-4-Carboxyphenylglycine | 4-CPG |
| (S)-4-Carboxyphenylglycine | (S)-4CPG |
| (R)-4-Carboxyphenylglycine | (R)-4CPG |
| (RS)-α-Methyl-4-carboxyphenylglycine | MCPG |
| (S)-α-Methyl-4-carboxyphenylglycine | S-MCPG |
| (R)-α-Methyl-4-carboxyphenylglycine | R-MCPG |
| Quisqualate | - |
Future Directions and Translational Perspectives
Development of More Selective and Potent Analogues
The initial utility of (RS)-4-Carboxyphenylglycine and its α-methylated derivative, (RS)-α-Methyl-4-carboxyphenylglycine (MCPG), was in establishing the role of mGlu receptors in synaptic plasticity and neuronal excitability. nih.govnih.gov However, these compounds act broadly on group I and group II mGlu receptors, which limits their therapeutic potential and the specificity of research findings. tocris.com The future in this area lies in the rational design of analogues with enhanced selectivity for individual mGlu receptor subtypes (mGluR1-8).
Optimization of the 4-carboxyphenylglycine scaffold has already yielded compounds with improved potencies and selectivities. nih.gov For instance, further chemical modifications have led to derivatives that can distinguish between mGluR1 and mGluR5, both of which are group I receptors. nih.gov This is critical, as these receptors can have different, and sometimes opposing, roles in neural circuit function and disease pathology. The development of ligands that are not only subtype-selective but also act as allosteric modulators represents a major advance. Unlike orthosteric antagonists that bind to the glutamate (B1630785) binding site, allosteric modulators bind to a different site on the receptor, offering a more nuanced way to tune receptor activity up or down without completely blocking the natural signaling pathway.
Current research efforts are focused on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenylglycine core to identify chemical changes that confer selectivity for one mGlu receptor subtype over others.
Enantiomer-Specific Synthesis: Separating and testing the individual (R) and (S) enantiomers of new analogues, as they often have vastly different pharmacological properties and potencies.
Computational Modeling: Using computer simulations to predict how novel chemical structures will interact with the three-dimensional structures of different mGlu receptors, thereby guiding the synthesis of more effective compounds.
| Compound | Target(s) | Mechanism of Action | Key Advantage over 4-CPG/MCPG |
|---|---|---|---|
| (S)-4-Carboxyphenylglycine (S-4-CPG) | mGluR1/mGluR5 | Competitive Antagonist | Higher potency than the racemic mixture. |
| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | Group I / Group II mGluRs | Competitive Antagonist | Widely used tool for studying LTP. nih.gov |
| LY367385 | mGluR1 | Selective Orthosteric Antagonist | High selectivity for mGluR1 over mGluR5. nih.gov |
| CPCCOEt | mGluR1 | Negative Allosteric Modulator (NAM) | High selectivity via a non-competitive mechanism. nih.gov |
Investigation of Therapeutic Potential beyond Current Applications
While the initial focus for mGlu receptor antagonists was on conditions of excitotoxicity like stroke and epilepsy, the horizon of potential applications is expanding significantly. The widespread distribution of mGlu receptors throughout the central nervous system suggests their involvement in a variety of physiological and pathological processes.
Future therapeutic investigations are targeting:
Psychiatric Disorders: Dysfunction in the glutamatergic system is implicated in schizophrenia, depression, and anxiety. Modulators of mGlu receptors, including highly selective analogues derived from the 4-CPG scaffold, are being explored for their potential to rebalance (B12800153) aberrant neural circuitry in these conditions. nih.gov
Chronic Pain: Group I mGlu receptors, particularly mGluR1, are involved in the sensitization of pain pathways in the spinal cord and thalamus. nih.gov Selective antagonists could offer a non-opioid approach to managing neuropathic and inflammatory pain.
Neurodegenerative Diseases: Beyond acute excitotoxicity, there is growing interest in how mGlu receptor modulation can influence chronic neurodegenerative processes. For example, activating group II mGlu receptors has been shown to be neuroprotective by stimulating the release of transforming growth factor-β (TGF-β) from astrocytes. nih.gov This suggests that subtype-selective antagonists could be used to dissect and selectively block detrimental pathways while preserving neuroprotective ones.
Fragile X Syndrome: A leading cause of inherited intellectual disability, Fragile X syndrome, is linked to exaggerated signaling through mGluR5. This has made mGluR5 antagonists a prime therapeutic target, with research demonstrating their potential to correct core behavioral and cognitive deficits in animal models.
Advanced In Vivo Imaging Techniques for Receptor Occupancy and Functional Studies
A significant challenge in translating preclinical findings to clinical success is understanding how a drug engages with its target in the living human brain. Advanced imaging techniques are crucial for bridging this gap. Positron Emission Tomography (PET) is a powerful tool that allows for the non-invasive visualization and quantification of receptors. nih.gov
The development of PET radiotracers—molecules that bind to a specific target and are labeled with a positron-emitting isotope—for mGlu receptors is a key area of future research. A successful PET tracer based on a 4-CPG analogue would enable researchers to:
Confirm Target Engagement: Verify that a potential therapeutic drug is reaching the brain and binding to the intended mGlu receptor subtype.
Determine Receptor Occupancy: Quantify the percentage of receptors that are occupied by a drug at various doses, helping to establish an optimal therapeutic window.
Study Disease States: Compare the density and distribution of mGlu receptors in healthy individuals versus those with neurological or psychiatric disorders, providing insights into disease mechanisms. nih.gov
Beyond PET, other advanced imaging methods like Fluorescence Resonance Energy Transfer (FRET) can be used in preclinical models to study receptor interactions and conformational changes in real-time at the cellular level, providing a deeper understanding of how novel analogues exert their effects. semanticscholar.org
Integration with Systems Neuroscience Approaches
The function of a single receptor can only be fully understood within the context of the complex neural circuits in which it operates. Systems neuroscience combines molecular, electrophysiological, and computational approaches to understand how large-scale brain networks give rise to behavior and cognition.
Integrating the study of (RS)-4-Carboxyphenylglycine and its analogues into this framework is a critical future direction. This involves:
Circuit-Specific Manipulations: Using techniques like optogenetics or chemogenetics in animal models to activate or inhibit specific neuronal populations (e.g., glutamatergic neurons in the prefrontal cortex) and then observing how mGlu receptor antagonists like MCPG alter the downstream effects on network activity and behavior.
Computational Modeling: Building computer models of neural circuits that incorporate the known properties of different mGlu receptor subtypes. These models can be used to simulate the effects of subtype-selective drugs and generate new, testable hypotheses about their therapeutic potential.
Network-Level Analysis: Combining pharmacological challenges with brain-wide recording techniques (e.g., fMRI in humans or multi-electrode arrays in animals) to understand how blocking specific mGlu receptors alters communication and functional connectivity between different brain regions. This approach is essential for understanding how a molecular intervention can treat complex "disorders of connectivity," such as schizophrenia or autism spectrum disorders.
By moving from a single-receptor focus to a network-level perspective, the future of 4-CPG research will provide a more holistic understanding of the glutamatergic system and pave the way for more precise and effective therapies for a range of brain disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for (RS)-4-carboxyphenylglycine and its analogues, and how are structural modifications validated?
- Methodological Answer : (RS)-4-Carboxyphenylglycine is synthesized via alkylation of 4-carboxyphenylglycine precursors, with α-substitutions (e.g., ethyl, cyclopropyl) introduced using methods like those described by Bedingfeld et al. (1995). Structural validation involves and NMR spectroscopy and elemental analysis to confirm purity and stereochemistry . Modifications to the α-position require optimization of reaction conditions (e.g., solvent, temperature) to avoid racemization.
Q. How does (RS)-4-carboxyphenylglycine specifically antagonize group I metabotropic glutamate receptors (mGlu1/mGlu5)?
- Methodological Answer : Functional antagonism is assessed using CHO cells expressing mGlu1 or mGlu5 receptors. Cells are exposed to agonists like (S)-3,5-DHPG, and inhibition of Ca-mobilization or phosphoinositide turnover is measured via fluorometric assays. (RS)-4-CPG shows higher potency at mGlu1 due to differences in ligand-binding domain interactions compared to mGlu5 .
Q. What in vitro assays are standard for evaluating (RS)-4-carboxyphenylglycine activity in glutamate signaling pathways?
- Methodological Answer : High-throughput assays include:
- Cystine-glutamate antiporter inhibition : Measured via -cystine uptake in CCF-STTG-1 cells, with IC determination using scintillation counting .
- Receptor-specific antagonism : Competitive binding assays with radiolabeled ligands (e.g., -glutamate) in membrane preparations .
Advanced Research Questions
Q. How do α-substitutions in 4-carboxyphenylglycine analogues influence selectivity between mGlu1 and mGlu5 subtypes?
- Methodological Answer : Short-chain aliphatic substitutions (e.g., α-ethyl) retain mGlu1 selectivity, while bulkier groups (e.g., α-cyclopropyl) reduce subtype specificity. Pharmacological profiling involves:
- Dose-response curves for inhibition of agonist-induced IP accumulation in transfected cells.
- Molecular docking studies to compare binding poses in mGlu1 vs. mGlu5 homology models .
Q. How can contradictory data on antagonist potency across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in:
- Agonist choice : (S)-3,5-DHPG vs. glutamate may yield differing IC values due to allosteric modulation.
- Receptor expression systems : Endogenous vs. cloned receptors in HEK/CHO cells.
- Normalization methods : Data should be normalized to agonist-only controls and validated with reference antagonists like (S)-MCPG .
Q. What strategies optimize in vivo delivery of (RS)-4-carboxyphenylglycine for CNS studies?
- Methodological Answer :
- Blood-brain barrier (BBB) penetration : Use prodrugs (e.g., esterified carboxyl groups) to enhance lipophilicity.
- Dosing regimens : Intraventricular infusion or osmotic pumps for sustained release.
- Validation : Microdialysis to measure extracellular glutamate levels in target regions (e.g., hippocampus) .
Q. How can computational modeling guide the design of subtype-selective 4-carboxyphenylglycine derivatives?
- Methodological Answer :
- Molecular dynamics simulations of mGlu1/mGlu5 ligand-binding domains to identify critical residues (e.g., Arg78 in mGlu1).
- QSAR analysis of α-substituent hydrophobicity and steric parameters to predict selectivity .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing antagonist potency in receptor studies?
- Methodological Answer :
- Non-linear regression (e.g., GraphPad Prism) to calculate IC and Hill coefficients.
- Two-way ANOVA to compare effects across receptor subtypes and agonist concentrations.
- Schild analysis for determining competitive vs. non-competitive antagonism .
Q. How should researchers control for off-target effects in mGlu receptor studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
